2-(4-biphenylyloxy)-N'-(4-pyridinylmethylene)acetohydrazide
Overview
Description
2-(4-biphenylyloxy)-N'-(4-pyridinylmethylene)acetohydrazide, also known as BPHA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPHA is a hydrazide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study.
Mechanism of Action
The mechanism of action of 2-(4-biphenylyloxy)-N'-(4-pyridinylmethylene)acetohydrazide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in tumor growth and proliferation. This compound has been found to inhibit the activity of VEGF, a key regulator of angiogenesis, as well as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. This compound has also been found to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
2-(4-biphenylyloxy)-N'-(4-pyridinylmethylene)acetohydrazide has several advantages for use in lab experiments, including its potent anti-tumor activity and its ability to modulate the immune system. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 2-(4-biphenylyloxy)-N'-(4-pyridinylmethylene)acetohydrazide. One area of interest is in the development of new drug formulations that can improve its solubility and bioavailability. Another area of interest is in the identification of new signaling pathways that are involved in the anti-tumor activity of this compound, which could lead to the development of more targeted therapies. Finally, there is also potential for the use of this compound in combination with other drugs or therapies, which could enhance its overall effectiveness.
Scientific Research Applications
2-(4-biphenylyloxy)-N'-(4-pyridinylmethylene)acetohydrazide has been studied extensively for its potential applications in scientific research. One of the key areas of interest is in the field of cancer research, where this compound has been found to exhibit potent anti-tumor activity through the inhibition of angiogenesis and the induction of apoptosis.
properties
IUPAC Name |
2-(4-phenylphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(23-22-14-16-10-12-21-13-11-16)15-25-19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-14H,15H2,(H,23,24)/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQYVKIQSARHCP-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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